![molecular formula C9H11N5 B2488186 N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1856452-00-0](/img/structure/B2488186.png)
N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
“N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a compound with the molecular formula C5H5N5 . It is a solid substance and is part of the triazolo[4,3-b]pyridazine class of compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases with ethyl chloroacetate in the presence of acetic acid .Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” consists of a five-membered triazole ring fused with a six-membered pyridazine ring . The InChI code for this compound is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, (H2,6,9) .Chemical Reactions Analysis
While specific chemical reactions involving “N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” are not mentioned in the retrieved papers, triazolo[4,3-b]pyridazine compounds are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
“N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a solid substance . Its molecular weight is 135.13 . The compound has a Log Kow (KOWWIN v1.67 estimate) of -0.15, a boiling point of 293.10°C (Adapted Stein & Brown method), and a melting point of 103.63°C (Mean or Weighted MP) .Scientific Research Applications
Antibacterial Activity
The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives revealed promising antibacterial properties. Among these compounds, compound 2e demonstrated excellent activity against both Gram-positive Staphylococcus aureus (MIC: 32 μg/mL) and Gram-negative Escherichia coli (MIC: 16 μg/mL), comparable to the first-line antibacterial agent ampicillin . Researchers continue to explore its potential as an antimicrobial agent.
Antitumor and Anticancer Potential
While specific studies on this compound’s antitumor effects are scarce, related triazolo[4,3-a]pyrazine derivatives have shown cytotoxic activity against breast cancer cell lines . Further investigations are needed to uncover its full potential in cancer therapy.
Energetic Materials
A fused-triazole derivative, such as N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine , could serve as a thermostable energetic material. Its insensitivity properties, good thermal stability, and comparable detonation properties make it a candidate for applications in explosives and propellants .
Drug Design and Discovery
Nitrogen-containing heterocycles play a crucial role in drug development. Although specific pharmacological studies on this compound are limited, understanding its structure–activity relationship could guide future drug design efforts . Computational modeling studies may shed light on its potential as a therapeutic agent.
Anxiolytic and Antidepressant Activities
While direct evidence is lacking, some related triazolo[4,3-a]pyrazine derivatives have exhibited anxiolytic and antidepressant properties . Researchers may explore this compound’s effects on neurotransmitter systems and mood regulation.
Antiviral Applications
Although not directly studied for antiviral activity, the broader class of triazolo[4,3-a]pyrazine derivatives has shown promise in this area . Investigating the effects of N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine against specific viruses could yield valuable insights.
Safety and Hazards
Future Directions
While specific future directions for “N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” are not mentioned in the retrieved papers, research on triazolo[4,3-b]pyridazine compounds is ongoing due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been found to exhibit their effects through specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-7(1)5-10-8-3-4-9-12-11-6-14(9)13-8/h3-4,6-7H,1-2,5H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOJVDGNJGSREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
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